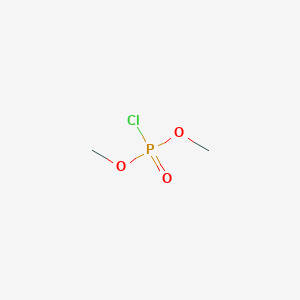

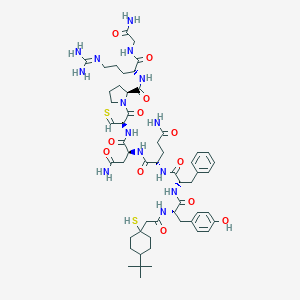

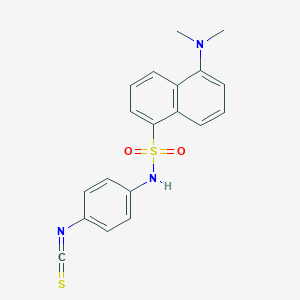

![molecular formula C12H22O11 B043759 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol CAS No. 93601-68-4](/img/structure/B43759.png)

6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

Vue d'ensemble

Description

The compound , identified by its SID 242078875, was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae). This substance has been traditionally utilized by the tribes of The Nilgiris, Tamil Nadu, India, for diabetes management. A computational study highlighted its potential interaction with various proteins involved in glucose regulation, employing reverse pharmacophore mapping and molecular docking simulations (Muthusamy & Krishnasamy, 2016).

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including chlorination, cyclotrimerization, dehydrochlorination, and ozonolysis, as illustrated in the creation of 1,3,5-Trioxane-2,4,6-Trione from isobutyraldehyde (Rodig et al., 2016). Such procedures underline the complexity and the intricate steps required for synthesizing structurally similar compounds.

Molecular Structure Analysis

Compounds with trioxane and hydroxymethyl groups exhibit specific tautomeric forms, intramolecular hydrogen bonding, and planar configurations that are crucial for their biological activity and interaction with target proteins (Odabaşoǧlu et al., 2003). These structural features are critical for understanding the activity and stability of the compound.

Chemical Reactions and Properties

The reactivity of similar compounds, such as the synthesis and reactions of 5-arylamino-1,2,4-trioxans, offers insights into the chemical behavior of our compound of interest. These reactions include reductive decomposition, pyrolysis, and acid/base-induced decompositions, leading to various products, demonstrating the versatility and reactivity of the trioxane ring structure (Yamamoto et al., 1980).

Physical Properties Analysis

The physical properties, including density and thermal decomposition characteristics, of structurally related compounds provide a foundational understanding of how "6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol" might behave under different physical conditions (Ling et al., 1999).

Chemical Properties Analysis

Understanding the chemical properties involves examining the reactivity, stability, and interactions of the compound. Studies on similar compounds reveal insights into the potential chemical behavior and applications of "6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol" (Mukovoz et al., 2014).

Applications De Recherche Scientifique

Diabetes Management

- Computational Study on Blood Glucose Regulation : A compound similar to 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol, identified as SID 242078875, was isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae) fruits. Traditional use in diabetes treatment led to a study identifying potential diabetes management targets, including dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulations suggest a role in blood glucose level regulation (Muthusamy & Krishnasamy, 2016).

Chemical Properties and Applications

- Solubility Studies : Research focusing on the solubility of various saccharides, including those structurally related to 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol, in ethanol-water solutions, reveals important insights for chemical applications. These studies contribute to understanding the physical properties that are crucial for industrial and laboratory use (Gong, Wang, Zhang, & Qu, 2012).

Synthesis and Derivative Studies

- Microwave-Assisted Synthesis : Research into the synthesis of glucose amine Schiff base derivatives, involving compounds structurally related to 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol, highlights advances in chemical synthesis methods. This area is critical for developing new chemical entities and understanding molecular interactions (Hijji et al., 2021).

Propriétés

IUPAC Name |

6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404997 | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

CAS RN |

20429-79-2, 93601-68-4 | |

| Record name | D-Glucopyranose, 2-O-.beta.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-O-Hexopyranosylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)